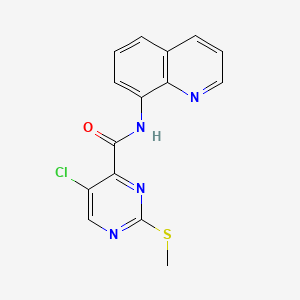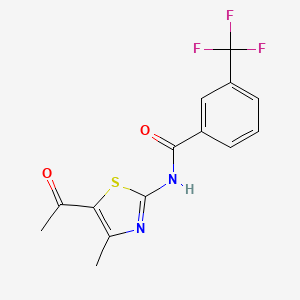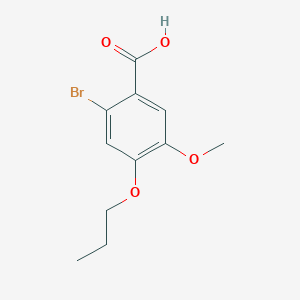
2-Bromo-5-methoxy-4-propoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methoxy-4-propoxybenzoic acid is a biochemical used for proteomics research . It has a molecular weight of 289.12 and a molecular formula of C11H13BrO4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine, methoxy, and propoxy groups, and a carboxylic acid group . The exact positions of these substituents can be inferred from the name of the compound.Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methoxy-4-propoxybenzoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis to synthesize pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the production of polymers, and as a stabilizer in rubber production. This compound is also used as a fluorescent dye in the study of proteins and other biomolecules. It is also used in the study of enzymatic reactions, as a substrate for enzyme-catalyzed reactions, and as a probe for studying the structure and function of proteins.
Wirkmechanismus
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . These reactions can lead to changes in the structure and function of their targets, thereby influencing the biochemical pathways in which these targets are involved.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-methoxy-4-propoxybenzoic acid can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other molecules in the environment
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-5-methoxy-4-propoxybenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable in solution, and can be stored for extended periods of time. This compound is also a highly soluble compound, which makes it easy to use in laboratory experiments.
However, this compound also has several limitations. It is a toxic compound, and should be handled with care. It is also a volatile compound, and should be stored in a cool, dry place. This compound is also a strong acid, and should be handled with appropriate protective equipment.
Zukünftige Richtungen
The future of 2-Bromo-5-methoxy-4-propoxybenzoic acid research is promising. There is a need for further research into its biochemical and physiological effects, as well as its potential applications in medicine. Further research is also needed into its mechanism of action, and its potential as an antimicrobial agent. Additionally, research into the development of new synthetic methods for the production of this compound is needed. Finally, research into the development of new fluorescent dyes based on this compound is needed.
Synthesemethoden
2-Bromo-5-methoxy-4-propoxybenzoic acid can be synthesized by several methods. The most common method is the reaction of 2-bromo-5-methoxy-4-hydroxybenzoic acid with propionic anhydride. This reaction yields a mixture of this compound and 2-bromo-5-methoxy-4-propionylbenzoic acid. The mixture can be separated by column chromatography. The second method is the reaction of 2-bromo-5-methoxy-4-hydroxybenzoic acid with propionic acid in the presence of a base, such as sodium hydroxide, to yield the pure this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromo-5-methoxy-4-propoxybenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins involved in metabolic pathways. For instance, it has been used in the synthesis of benzylisothioureas, which are potent inhibitors of divalent metal transporter 1 (DMT1) . This interaction suggests that this compound may influence metal ion transport and homeostasis in biological systems.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DMT1 can affect iron uptake and distribution within cells, potentially impacting cellular metabolism and function . Additionally, the compound’s influence on gene expression may alter the production of proteins involved in various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. The compound’s ability to inhibit DMT1 suggests that it may block the transport of divalent metal ions, thereby affecting cellular metal ion homeostasis . This inhibition can lead to downstream effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of DMT1 can affect iron metabolism, leading to changes in the levels of iron-containing metabolites . These interactions underscore the compound’s role in modulating metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function, affecting cellular processes such as metabolism and gene expression.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can modulate its interactions with biomolecules and influence its biochemical effects.
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-4-propoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMPXRIJHPUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Br)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2899197.png)

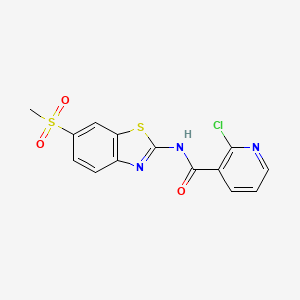

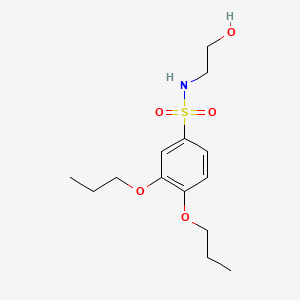
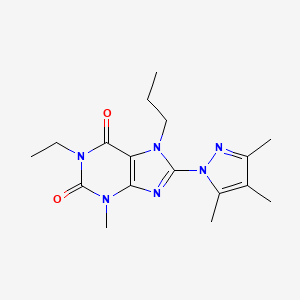
![N,1-diallyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2899208.png)
![2-(4-fluorophenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2899210.png)
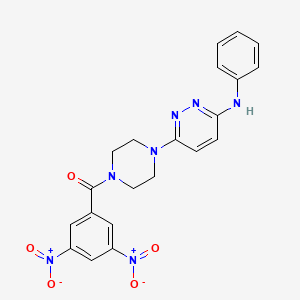
![N-(1,3-benzodioxol-5-yl)-2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2899213.png)

